Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction of a sulfur-containing substituent at the 4-position of the pyrazole ring has emerged as a pivotal strategy in the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive literature review of 4-thio-substituted pyrazole derivatives, intended for researchers, scientists, and drug development professionals. We will explore the core synthetic methodologies, delve into the spectrum of biological activities, and elucidate the structure-activity relationships that govern their therapeutic potential. This guide is designed to be a practical resource, offering not only a thorough understanding of the subject but also detailed experimental protocols and visual aids to facilitate further research and development in this exciting field.
Introduction: The Significance of the 4-Thio-Pyrazole Moiety
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a privileged scaffold in drug discovery, featuring in a wide array of approved drugs with anti-inflammatory, analgesic, and anticancer properties.[1] The functionalization of the pyrazole ring is a key strategy for modulating its physicochemical properties and biological activity. Among the various possible substitutions, the introduction of a thio-substituent at the C4-position has garnered significant attention. This modification can profoundly influence the molecule's electronic distribution, lipophilicity, and hydrogen bonding capacity, thereby impacting its interaction with biological targets.
The thioether, sulfoxide, and sulfone moieties introduced at the 4-position can act as hydrogen bond acceptors, engage in hydrophobic interactions, and influence the overall conformation of the molecule. These attributes have been successfully exploited to develop potent and selective inhibitors of various enzymes and receptors, leading to the discovery of promising candidates for the treatment of cancer, infectious diseases, and inflammatory conditions.[2][3] This guide will provide a detailed exploration of the synthesis and multifaceted biological activities of this important class of compounds.
Synthetic Strategies for 4-Thio-Substituted Pyrazoles
The synthesis of 4-thio-substituted pyrazole derivatives can be broadly categorized into two main approaches: the direct thiolation of a pre-formed pyrazole ring and the construction of the pyrazole ring from sulfur-containing precursors.
Direct Thiolation of the Pyrazole Core
This is a common and versatile approach that allows for the late-stage introduction of the thio-substituent, which is advantageous for generating compound libraries for structure-activity relationship (SAR) studies.
A metal-free approach for the synthesis of 4-thiocyanated pyrazoles involves the use of an oxidizing agent in the presence of a thiocyanate source.[4][5] This method is postulated to proceed via the in situ generation of a reactive electrophilic thiocyanating species.[5]
Experimental Protocol: Synthesis of 4-Thiocyanato-1,3,5-trimethyl-1H-pyrazole [5]
-
Materials: 1,3,5-trimethyl-1H-pyrazole, Phenyliodine dichloride (PhICl₂), Ammonium thiocyanate (NH₄SCN), Toluene.
-
Procedure:
-
Under a nitrogen atmosphere, a mixture of PhICl₂ (2.00 mmol) and NH₄SCN (2.00 mmol) in toluene (5 mL) is stirred at 0 °C for 30 minutes.
-
1,3,5-trimethyl-1H-pyrazole (1.00 mmol) is then added to the mixture.
-
The reaction is stirred at 0 °C for 8 hours.
-
Upon completion (monitored by TLC), the reaction mixture is quenched with a saturated aqueous solution of Na₂S₂O₃.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-thiocyanato-1,3,5-trimethyl-1H-pyrazole.
dot
graph "Oxidative_Thiocyanation_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
}
digraph "Oxidative Thiocyanation Workflow" {
graph [rankdir="LR"];
node [shape=box, style=rounded];
"Start" [shape=ellipse];
"Mix PhICl₂ and NH₄SCN" [label="Mix PhICl₂ and NH₄SCN\nin Toluene at 0°C"];
"Add Pyrazole" [label="Add Pyrazole Substrate"];
"Reaction" [label="Stir at 0°C for 8h"];
"Quench" [label="Quench with Na₂S₂O₃"];
"Extraction" [label="Extract with Ethyl Acetate"];
"Purification" [label="Column Chromatography"];
"End" [shape=ellipse, label="4-Thiocyanato-pyrazole"];
"Start" -> "Mix PhICl₂ and NH₄SCN";
"Mix PhICl₂ and NH₄SCN" -> "Add Pyrazole";
"Add Pyrazole" -> "Reaction";
"Reaction" -> "Quench";
"Quench" -> "Extraction";
"Extraction" -> "Purification";
"Purification" -> "End";
}
A practical and scalable method for the synthesis of pyrazole-4-thiols involves a copper-catalyzed cross-coupling reaction between a 4-halopyrazole (typically 4-iodopyrazole) and a thiol source.[6][7] Thiobenzoic acid can be used as an "SH-surrogate," followed by a mild debenzoylation step.[6][7] This approach is tolerant of a wide range of functional groups.[8]
Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazole-4-thiol [7]
-
Materials: 4-Iodo-1-methyl-1H-pyrazole, Thiobenzoic acid, Copper(I) iodide (CuI), 1,10-Phenanthroline, Diisopropylethylamine (DIPEA), Toluene, Potassium carbonate (K₂CO₃), Methanol.
-
Procedure:
-
Thiobenzoylation: A mixture of 4-iodo-1-methyl-1H-pyrazole (1.0 eq), thiobenzoic acid (1.2 eq), CuI (0.1 eq), and 1,10-phenanthroline (0.2 eq) in toluene is treated with DIPEA (1.7 eq).
-
The reaction mixture is heated at 110 °C for 12-14 hours.
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After cooling, the mixture is diluted with n-hexane, and the precipitated crude S-(1-methyl-1H-pyrazol-4-yl) benzothioate is collected by filtration.
-
Debenzoylation: The crude S-benzoate is dissolved in methanol, and potassium carbonate (1.2 eq) is added.
-
The mixture is stirred at room temperature for 2 hours.
-
The methanol is evaporated, and the residue is dissolved in water.
-
The aqueous solution is washed with dichloromethane to remove impurities.
-
The aqueous layer is then acidified with HCl, and the product is extracted with dichloromethane.
-
The organic layer is dried over anhydrous Na₂SO₄ and concentrated to give 1-methyl-1H-pyrazole-4-thiol.
dot
graph "Copper_Catalyzed_Thiolation_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
}
digraph "Copper-Catalyzed Thiolation Workflow" {
graph [rankdir="LR"];
node [shape=box, style=rounded];
subgraph "cluster_Thiobenzoylation" {
label = "Thiobenzoylation";
"Mix Reagents" [label="Mix 4-Iodopyrazole,\nThiobenzoic Acid, CuI,\n1,10-Phenanthroline in Toluene"];
"Heat" [label="Add DIPEA and Heat"];
"Isolate" [label="Isolate Crude S-Benzoate"];
"Mix Reagents" -> "Heat";
"Heat" -> "Isolate";
}
subgraph "cluster_Debenzoylation" {
label = "Debenzoylation";
"Dissolve" [label="Dissolve in Methanol\nand Add K₂CO₃"];
"Stir" [label="Stir at Room Temperature"];
"Workup" [label="Aqueous Workup\nand Acidification"];
"Dissolve" -> "Stir";
"Stir" -> "Workup";
}
"Isolate" -> "Dissolve";
"Workup" -> "Pyrazole-4-thiol" [shape=ellipse];
}
Pyrazole Ring Formation from Thio-Precursors
Biological Activities of 4-Thio-Substituted Pyrazole Derivatives
The introduction of a thio-substituent at the 4-position of the pyrazole ring has led to the discovery of compounds with a wide range of biological activities.
Anticancer Activity
4-Thio-substituted pyrazoles have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases involved in cancer cell proliferation and survival.
Many 4-thiophenyl-pyrazole derivatives have been designed and synthesized as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][9] The thiophenyl moiety often plays a crucial role in binding to the active site of these enzymes.
Mechanism of Action: EGFR/VEGFR-2 Inhibition
EGFR and VEGFR-2 are receptor tyrosine kinases that play critical roles in cancer cell signaling pathways.[3] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell growth, proliferation, and angiogenesis. 4-Thiophenyl-pyrazole derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing phosphorylation, thereby blocking the signaling pathway.
dot
digraph "EGFR_VEGFR2_Inhibition" {
graph [rankdir="LR", splines=ortho];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
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digraph "EGFR/VEGFR-2 Inhibition Pathway" {
graph [rankdir="LR"];
node [shape=box, style=rounded];
"Ligand (EGF/VEGF)" [shape=ellipse];
"Receptor (EGFR/VEGFR-2)";
"Downstream Signaling" [label="Downstream Signaling\n(Proliferation, Angiogenesis)"];
"4-Thiophenyl-pyrazole" [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Ligand (EGF/VEGF)" -> "Receptor (EGFR/VEGFR-2)";
"Receptor (EGFR/VEGFR-2)" -> "Downstream Signaling";
"4-Thiophenyl-pyrazole" -> "Receptor (EGFR/VEGFR-2)" [arrowhead=tee, label="Inhibition"];
}
Table 1: Anticancer Activity of Selected 4-Thiophenyl-Pyrazole Derivatives [3]
| Compound | Target(s) | IC₅₀ (µM) vs. HepG-2 | IC₅₀ (µM) vs. MCF-7 |
| 2a | EGFR/VEGFR-2 | >100 | >100 |
| 6a | EGFR/VEGFR-2 | 19.34 | 15.67 |
| 7a | EGFR/VEGFR-2 | 10.25 | 9.88 |
| 10b | EGFR/VEGFR-2 | 8.76 | 7.54 |
| 15a | EGFR/VEGFR-2 | 25.43 | 20.11 |
| 18a | EGFR/VEGFR-2 | 12.87 | 11.09 |
Antimicrobial Activity
4-Thio-substituted pyrazole derivatives have also shown promising activity against a range of bacterial and fungal pathogens.[3][10]
Mechanism of Action: Antimicrobial Effects
The exact mechanism of antimicrobial action can vary depending on the specific derivative and the target organism. However, some proposed mechanisms include the inhibition of essential enzymes, disruption of cell membrane integrity, and interference with nucleic acid synthesis. For instance, some pyrazole derivatives have been shown to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication.[11]
Experimental Protocol: In Vitro Antibacterial and Antifungal Screening [3]
-
Microorganisms: Staphylococcus aureus, Bacillus subtilis (Gram-positive bacteria); Escherichia coli, Pseudomonas aeruginosa (Gram-negative bacteria); Candida albicans, Aspergillus flavus (Fungi).
-
Method: Agar well diffusion method.
-
Procedure:
-
Prepare sterile nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi.
-
Inoculate the agar surface with a standardized suspension of the test microorganism.
-
Create wells of a specific diameter in the agar.
-
Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells.
-
Incubate the plates at 37 °C for 24 hours (bacteria) or 25 °C for 48-72 hours (fungi).
-
Measure the diameter of the zone of inhibition around each well.
-
Compare the results with a standard antibiotic (e.g., ampicillin) and a solvent control.
Other Biological Activities
In addition to anticancer and antimicrobial effects, 4-thio-substituted pyrazoles have been investigated for other therapeutic applications, including their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[6]
Structure-Activity Relationships (SAR)
The biological activity of 4-thio-substituted pyrazole derivatives is highly dependent on the nature and position of substituents on both the pyrazole ring and the thio-aryl moiety.
-
Substitution on the Thiophenyl Ring: The electronic and steric properties of substituents on the thiophenyl ring can significantly impact activity. For example, in a series of EGFR/VEGFR-2 inhibitors, a 4-hydroxy substitution on the side phenyl ring was found to be superior to a 3,4-dichloro substitution in terms of both anticancer and antimicrobial activities.[2]
-
Substitution on the Pyrazole Ring: Modifications to the pyrazole core, such as the introduction of different substituents at the N1, C3, and C5 positions, can influence the compound's binding affinity and selectivity for its target.
-
Nature of the Sulfur Linkage: The oxidation state of the sulfur atom (thioether, sulfoxide, or sulfone) can also affect the biological activity. For instance, oxidation of a thiomethyl group to a sulfone can alter the compound's polarity and hydrogen bonding capabilities.[12]
Conclusion and Future Perspectives
4-Thio-substituted pyrazole derivatives represent a rich and versatile class of compounds with significant therapeutic potential. The synthetic methodologies for their preparation are well-established and allow for the generation of diverse chemical libraries. The broad spectrum of biological activities, including potent anticancer and antimicrobial effects, underscores the importance of this scaffold in medicinal chemistry.
Future research in this area should focus on several key aspects:
-
Elucidation of Mechanisms of Action: A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will facilitate the design of more potent and selective agents.
-
Optimization of Pharmacokinetic Properties: Efforts should be directed towards improving the drug-like properties of these derivatives, such as solubility, metabolic stability, and oral bioavailability.
-
Exploration of New Therapeutic Areas: The diverse biological activities of 4-thio-substituted pyrazoles suggest that they may have applications in other disease areas beyond cancer and infectious diseases.
By leveraging the knowledge gained from past and ongoing research, the field of 4-thio-substituted pyrazole derivatives is poised for continued growth and the development of novel and effective therapeutic agents.
References
- Wu, J., Shi, H., Li, X., He, J., Zhang, C., Sun, F., & Du, Y. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 20, 1453–1461.
- Kliachyna, M., et al. (2025). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv.
- Al-Muntaser, S. M., Al-Karmalawy, A. A., & El-Naggar, A. M. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Medicinal Chemistry, 14(5), 947-969.
- Al-Muntaser, S. M., Al-Karmalawy, A. A., & El-Naggar, A. M. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Medicinal Chemistry, 14(5), 947-969.
- Al-Muntaser, S. M., Al-Karmalawy, A. A., & El-Naggar, A. M. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Medicinal Chemistry, 14(5), 947-969.
- Wu, J., Shi, H., Li, X., He, J., Zhang, C., Sun, F., & Du, Y. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 20, 1453–1461.
- Al-Muntaser, S. M., Al-Karmalawy, A. A., & El-Naggar, A. M. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Medicinal Chemistry, 14(5), 947-969.
- Al-Muntaser, S. M., Al-Karmalawy, A. A., & El-Naggar, A. M. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Medicinal Chemistry, 14(5), 947-969.
- Al-Muntaser, S. M., Al-Karmalawy, A. A., & El-Naggar, A. M. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Medicinal Chemistry, 14(5), 947-969.
- Kliachyna, M., et al. (2026). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv.
- Kliachyna, M., et al. (2026). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv.
- Neshan, F. A., & Al-Masoudi, N. A. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 284-293.
- Patent CN106866534A. (2017). 4 preparation methods of thio pyrazole compound of C.
- Kliachyna, M., et al. (2025). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv.
- El-Gamal, M. I., et al. (2016). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. Molecules, 21(10), 1344.
- Wu, J., Shi, H., Li, X., He, J., Zhang, C., Sun, F., & Du, Y. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 20, 1453–1461.
- Penning, T. D., et al. (2004). Synthesis of 4,5-Diaryl-1H-pyrazole-3-ol Derivatives as Potential COX-2 Inhibitors. Journal of Medicinal Chemistry, 47(19), 4743-4756.
- Kumar, A., et al. (2013). Synthesis and antimicrobial activity of pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives. Arabian Journal of Chemistry, 10, S279-S286.
- Kumar, V., & Sharma, V. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
- Neshan, F. A., & Al-Masoudi, N. A. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 284-293.
- Fayed, E. A., et al. (2022).
- MDPI. (n.d.).
-
Głowacka, I. E., & Hayes, J. M. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][4][6][13]triazine Derivatives. Molecules, 25(17), 3948.
- Al-Muntaser, S. M., Al-Karmalawy, A. A., & El-Naggar, A. M. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Medicinal Chemistry, 14(5), 947-969.
- Lesyk, R., et al. (2022).
- Various Authors. (2023). Pyrazoles as anticancer agents: Recent advances.
- Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565.
- Wenzel, B., et al. (2020). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Journal of Medicinal Chemistry, 63(17), 9445-9466.
- ResearchGate. (n.d.). Examples of thiazole- and pyrazole-based anti-cancer drugs.
- MDPI. (2024).
- Popa, M., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules.
- Ramegowda, M. C., et al. (n.d.). Structure activity relationships for compound (3, 2 and 4).
- Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as Novel C-Jun N-terminal Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735.
- Singh, Y., et al. (2024). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Medicinal Chemistry.
- Weng, J., et al. (2021). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 16(16), 2565-2576.
- El-Sayed, M. A. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 293.
- Lan, R., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 41(20), 3824-3833.
- VeriXiv. (2025). Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3.
- Zhang, Y., et al. (2018). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Future Medicinal Chemistry, 10(10), 1255-1277.
- Pop, C. I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(13), 5152.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Thiadiazoles: Progress Report on Biological Activities.
- Al-Amiery, A. (2018). 4-Thiadiazole: The Biological Activities.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. researchgate.net [researchgate.net]